molecular formula C20H26O2 B10764850 Eicosapentaenoic Acid Alkyne

Eicosapentaenoic Acid Alkyne

Cat. No.: B10764850
M. Wt: 298.4 g/mol
InChI Key: FCLMKCFLVGHPHY-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosapentaenoic Acid Alkyne is a derivative of eicosapentaenoic acid, an omega-3 fatty acid commonly found in marine organisms. This compound features an alkyne group at the omega terminus, making it a versatile molecule for various chemical reactions, particularly in click chemistry. Eicosapentaenoic acid itself is known for its anti-inflammatory and cardiovascular benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Eicosapentaenoic Acid Alkyne typically involves the introduction of an alkyne group to the eicosapentaenoic acid molecule. This can be achieved through various synthetic routes, including the use of halogenated intermediates and strong bases. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using a strong base like sodium amide in ammonia .

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using metabolically engineered microorganisms such as Yarrowia lipolytica. These microorganisms are engineered to produce high yields of eicosapentaenoic acid, which can then be chemically modified to introduce the alkyne group .

Chemical Reactions Analysis

Types of Reactions: Eicosapentaenoic Acid Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eicosapentaenoic Acid Alkyne has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Eicosapentaenoic Acid Alkyne involves its incorporation into cellular membranes, where it can influence membrane fluidity and signaling pathways. The alkyne group allows for the tagging and tracking of metabolites, facilitating the study of its biological activity. The compound also exerts anti-inflammatory effects by modulating the production of eicosanoids and other signaling molecules .

Comparison with Similar Compounds

Uniqueness: Eicosapentaenoic Acid Alkyne is unique due to its specific structure and the presence of multiple double bonds, which confer distinct chemical and biological properties. Its ability to participate in click chemistry and its anti-inflammatory benefits make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-19-ynoic acid

InChI

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

FCLMKCFLVGHPHY-JLNKQSITSA-N

Isomeric SMILES

C#C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

C#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

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